钛酸铋

描述

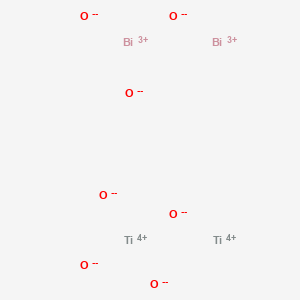

Bismuth Titanate is a solid inorganic compound of bismuth, titanium, and oxygen. It can have different chemical formulas such as Bi12TiO20, Bi4Ti3O12, or Bi2Ti2O7 .

Synthesis Analysis

Bismuth Titanate can be synthesized using different methods. One method involves the mechanochemical synthesis of Bi4Ti3O12 nanoparticles, employing Bi2O3 and TiO2 as precursors . Another method involves the hydrothermal synthesis of Bismuth Titanate . The mechanochemical process has an advantage over conventional solid-state reactions as the desired formation of the Bi4Ti3O12 phase occurs as early as 2 hours of milling .Molecular Structure Analysis

The molecular structure of Bismuth Titanate is complex and varies depending on the specific compound. For example, Bi4Ti3O12 exhibits an orthorhombic structure .Chemical Reactions Analysis

Bismuth Titanate undergoes various chemical reactions during its synthesis. For instance, in the mechanochemical synthesis, Bi2O3 and TiO2 are used as precursors . The reaction kinetics studies showed that Bismuth Titanate has a reaction rate constant efficiency of 120% better than TiO2 .Physical And Chemical Properties Analysis

Bismuth Titanate has several physical and chemical properties. It is odorless and insoluble in water . It has a density of 9.03 g/cm3 for Bi12TiO20 and 7.95 g/cm3 for Bi4Ti3O12 . The melting point of Bi12TiO20 is 875 °C . Bismuth Titanates have relatively high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties .科学研究应用

电场诱导的转变:基于铋钠钛酸盐(BNT)的材料,一类无铅钙钛矿,经历各种电场驱动的现象。这些转变对能量存储电容器、致动器、电热系统和光致发光器件的应用具有重要意义 (Viola et al., 2021)。

光催化应用于废水处理:钛酸铋及其纳米复合材料在水和废水中降解持久性有机污染物方面表现出有效性。它们在环境修复方面展现出潜力,特别是在降解各种染料和药物化合物方面 (Kallawar et al., 2021)。

无铅铁电材料:作为一种无铅钙钛矿铁电材料,钛酸铋越来越受到研究和用作铅基铁电材料的替代品。这是由于不断增长的环境和健康问题,以及政府法规 (Koruza et al., 2018)。

压电应用:基于铋钠钛酸盐的材料在施加电场下表现出较大的应变,超过了钛酸铅锆酸盐(PZT)。这使它们非常适合压电应用 (Schütz et al., 2012)。

数据存储应用:由于其独特的铁电性能,钛酸铋薄膜是数据存储应用的潜在候选材料。这些性能包括高剩余极化、低矫顽场和高居里温度 (Dawley et al., 2001)。

各种应用的薄膜生长:铁电钛酸铋外延薄膜已经用于存储器件和光学显示器的应用 (Ramesh et al., 1990)。

光催化活性和环境应用:通过过氧化物氧化剂法合成的钛酸铋粉末由于其在紫外辐射下降解染料的光催化活性,在环境应用中显示出潜力 (Nogueira et al., 2014)。

防腐蚀涂层应用:钛酸铋涂层在防腐蚀应用中表现出潜力,特别是在钛合金基底上生长时 (Pinzon et al., 2016)。

未来方向

Bismuth Titanate-based materials have potential applications in energy storage . They are regarded as potential candidates for application in advanced pulsed capacitors due to their ultrahigh energy-storage density, low energy loss, and good thermal stability . Research is ongoing to optimize the energy storage performance in lead-free Bismuth Titanate-based materials .

属性

IUPAC Name |

dibismuth;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESGIACEFVDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth titanium oxide (Bi2Ti2O7) | |

CAS RN |

11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0 | |

| Record name | Bismuth titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi4Ti3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibismuth trititanium nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibismuth dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabismuth trititanium dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)